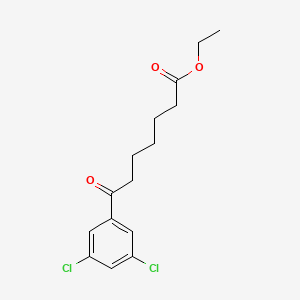

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate

Beschreibung

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate is a halogenated aromatic ester characterized by a seven-carbon aliphatic chain terminating in a ketone group and a 3,5-dichlorophenyl substituent. This compound is structurally related to intermediates used in agrochemical synthesis, particularly pesticides, due to the bioactivity imparted by the dichlorophenyl moiety .

Eigenschaften

IUPAC Name |

ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-12(16)10-13(17)9-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLMMNIQTSUBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645563 | |

| Record name | Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-93-4 | |

| Record name | Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,5-dichlorophenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products

Oxidation: 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid.

Reduction: 7-(3,5-Dichlorophenyl)-7-hydroxyheptanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate involves its interaction with biological targets through its ester and keto functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors. The keto group can participate in redox reactions, influencing cellular metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The 3,5-dichlorophenyl group distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Table 1: Structural and Property Comparison of Ethyl 7-Aryl-7-oxoheptanoate Derivatives

*Calculated molecular weight based on formula.

Key Observations :

- Chlorine vs. Methyl/Methoxy : The dichlorophenyl group increases lipophilicity (LogP ~4.5–5.0) compared to dimethyl (LogP 4.0) or dimethoxy (LogP ~2.5–3.0) analogs, enhancing membrane permeability and bioavailability .

- Chain Length : The seven-carbon chain in the target compound vs. shorter chains (e.g., 4-oxobutyrate) may influence binding kinetics and metabolic stability .

- Halogen Effects : Fluorinated analogs (e.g., 2,5-difluorophenyl) exhibit lower LogP and discontinued status, suggesting reduced efficacy or higher toxicity compared to dichlorophenyl derivatives .

Biologische Aktivität

Introduction

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a heptanoate backbone with a dichlorophenyl substituent. The presence of the ester and keto functional groups is significant for its biological interactions. The compound typically appears as a yellow to amber liquid, demonstrating moderate solubility in organic solvents like chloroform and ethyl acetate.

| Property | Value |

|---|---|

| Molecular Formula | C15H18Cl2O3 |

| Molecular Weight | Approximately 351.66 g/mol |

| Physical State | Yellow to amber liquid |

| Solubility | Moderate in organic solvents |

The biological activity of this compound can be attributed to its interaction with various biological targets through its ester and keto functional groups. The ester group may undergo hydrolysis, releasing the corresponding acid and alcohol, which can interact with enzymes and receptors involved in metabolic pathways. The keto group can participate in redox reactions, influencing cellular metabolism.

Key Mechanisms

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in drug metabolism, enhancing the efficacy of co-administered medications.

- Apoptosis Regulation : The compound exhibits potential as an inhibitor of B-cell lymphoma-extra large protein (BCL-XL), which is crucial in regulating apoptosis in cancer cells.

- Antimicrobial Activity : Its structural similarities to known antimicrobial agents suggest possible applications against various pathogens.

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and H2228 (non-small cell lung cancer). These studies utilized assays like AO/EB staining and flow cytometry to quantify apoptotic cells.

Case Study Results :

- Cell Lines Tested : A549 and H2228

- Concentration Range : 1.0 μM to 4.0 μM

- Apoptosis Rate Increase :

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through its structural relationship with indole derivatives known for their antiviral properties. Preliminary assays indicate that this compound may exhibit antiviral activity against influenza A and Coxsackie B4 virus with IC50 values in the micromolar range.

Neuroprotective Effects

In neuropharmacology, the compound's neuroprotective capabilities are being investigated due to its structural resemblance to other neuroprotective agents. In vitro models of oxidative stress have shown promising results regarding neuronal cell survival when treated with this compound.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Observations |

|---|---|

| Anticancer | Induces apoptosis in A549 and H2228 cell lines; significant increase in apoptotic cells at higher concentrations |

| Antimicrobial | Potential antiviral activity against influenza A; IC50 values suggest efficacy |

| Neuroprotective | Promising results in oxidative stress models |

| Enzyme Interaction | Inhibits drug metabolism enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.